An In-depth Technical Guide to 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the chemical properties of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic amine of significant interest in medicinal chemistry. The strategic incorporation of the trifluoropropyl group onto the pyrazole scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document will delve into the synthesis, spectral characteristics, reactivity, and potential applications of this compound, offering valuable insights for its utilization in research and drug development.
Molecular Structure and Physicochemical Properties
1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine possesses a core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The trifluoropropyl substituent at the N1 position and an amino group at the C3 position are key functional groups that dictate its chemical behavior.
Table 1: Physicochemical Properties of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
| Property | Value | Source/Method |
| Molecular Formula | C₆H₈F₃N₃ | PubChem[1] |
| Molecular Weight | 179.15 g/mol | PubChem[1] |
| Predicted XlogP | 1.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Predicted pKa | Amine: ~3.5, Pyrazole ring: ~2.5 | Estimated based on analogs |
| Appearance | Likely a solid or oil at room temperature | Inferred from similar compounds |
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, properties that are critical for drug candidates.[2] The amino group provides a site for further functionalization and potential hydrogen bonding interactions with biological targets.
Synthesis Methodology
The synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine can be achieved through a well-established route for pyrazole formation: the condensation of a substituted hydrazine with a suitable three-carbon synthon. A plausible and efficient synthetic pathway is outlined below.
Synthesis of the Key Intermediate: 3,3,3-Trifluoropropylhydrazine
The initial step involves the preparation of the crucial hydrazine precursor. While various methods for the synthesis of fluorinated alkyl hydrazines exist, a common approach involves the nucleophilic substitution of a suitable leaving group by hydrazine.
-
Starting Material: A potential starting material is 3,3,3-trifluoropropene, which can be synthesized via various patented methods.[3]
-
Functional Group Transformation: 3,3,3-trifluoropropene can be converted to a more reactive species, such as 1-bromo-3,3,3-trifluoropropane or 3,3,3-trifluoropropyl tosylate.
-
Reaction with Hydrazine: The resulting electrophile is then reacted with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, to yield 3,3,3-trifluoropropylhydrazine.
Cyclocondensation to Form the Pyrazole Ring
The final step is the cyclocondensation reaction between 3,3,3-trifluoropropylhydrazine and a β-cyanoketone or a derivative. A particularly effective reagent for the synthesis of 3-aminopyrazoles is 3-aminocrotononitrile.[4]
Experimental Protocol: Synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3,3-trifluoropropylhydrazine (1.0 eq) and 3-aminocrotononitrile (1.05 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine.
Spectral Characterization
Table 2: Predicted Spectroscopic Data for 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
| Technique | Predicted Features |
| ¹H NMR | - Pyrazole Ring Protons: Two distinct signals in the aromatic region (δ 5.5-7.5 ppm), likely doublets. - Trifluoropropyl Group: A triplet for the CH₂ adjacent to the pyrazole ring (δ ~4.2 ppm) and a quartet for the CH₂ adjacent to the CF₃ group (δ ~2.8 ppm). - Amino Group: A broad singlet (δ ~4.0-5.0 ppm), exchangeable with D₂O. |
| ¹³C NMR | - Pyrazole Ring Carbons: Three signals in the aromatic region (δ ~90-160 ppm). - Trifluoropropyl Group: A signal for the CH₂ attached to the pyrazole nitrogen (δ ~45-55 ppm), a quartet for the CH₂ adjacent to the CF₃ group (δ ~30-40 ppm, with C-F coupling), and a quartet for the CF₃ carbon (δ ~120-130 ppm, with a large C-F coupling constant). |
| ¹⁹F NMR | - A triplet corresponding to the CF₃ group (δ ~ -60 to -70 ppm, referenced to CFCl₃), with coupling to the adjacent CH₂ protons. |
| IR (Infrared) | - N-H Stretching: Two bands for the primary amine in the 3200-3400 cm⁻¹ region. - C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region. - C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring. |
| Mass Spectrometry | - [M+H]⁺: Predicted at m/z 180.0743.[1] - Fragmentation Pattern: Expect loss of the trifluoropropyl side chain and fragmentation of the pyrazole ring. |
Chemical Reactivity and Stability
The reactivity of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is governed by the interplay of the pyrazole ring, the exocyclic amino group, and the trifluoropropyl substituent.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The C4 position is typically the most susceptible to electrophilic attack in 3-aminopyrazoles.[9] Common reactions include halogenation, nitration, and Friedel-Crafts acylation. The electron-donating amino group at C3 activates the ring towards these substitutions.
Reactivity of the Amino Group
The primary amino group at the C3 position behaves as a typical nucleophile. It can undergo a variety of reactions, including:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions.[10]
-
Condensation: Reaction with aldehydes and ketones to form Schiff bases.
Stability and Handling
The trifluoromethyl group generally enhances the chemical and metabolic stability of a molecule.[2] N-trifluoromethyl azoles have been shown to have excellent aqueous stability.[11] However, as with many amines, this compound may be sensitive to strong oxidizing agents. It is recommended to store the compound in a cool, dry place, away from light and strong acids or bases.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities.[12][13] The introduction of a trifluoropropyl group can further enhance the pharmacological profile of pyrazole-based compounds.
Potential Therapeutic Areas
Derivatives of 3-aminopyrazole have shown promise in a variety of therapeutic areas, including:
-
Oncology: As inhibitors of various kinases, such as cyclin-dependent kinases (CDKs).[10]
-
Inflammatory Diseases: As inhibitors of signaling pathways involved in inflammation.
-
Infectious Diseases: Exhibiting antibacterial and antiviral properties.
-
Neurodegenerative Diseases: Showing potential neuroprotective effects.
The trifluoromethyl group is known to improve metabolic stability and membrane permeability, which can lead to enhanced oral bioavailability and a longer duration of action for drug candidates.[2] Therefore, 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine represents a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties.
Conclusion
1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features, particularly the trifluoropropyl and amino groups, provide opportunities for diverse chemical modifications. The predicted physicochemical and spectral properties, combined with the known biological activities of related pyrazole derivatives, make this compound a highly attractive scaffold for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists looking to explore the chemical space and therapeutic potential of this promising molecule.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
1-(3,3,3-trifluoropropyl)-1h-pyrazol-3-amine. PubChem. [Link]
- Process for the preparation of 3,3,3-trifluoropropene.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
- Process for the production of 3-aminocrotononitrile.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Influence of the nature of N-alkyl-3-aminopyrazoles (PzNH 2 ) and NaOCl. ResearchGate. [Link]
-
3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]
- Preparation of 3,3,3-trifluoropropene-1.
- Method for preparing 3,3,3-trifluoropropionic acid.
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. NIH. [Link]
-
Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
Recent developments in aminopyrazole chemistry. arkat-usa.org. [Link]
- Synthesis of 3,3,3-trifluoropropyne.
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications (RSC Publishing). [Link]
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews - ACS Publications. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses Procedure. [Link]
-
Three‐component reactions of enaminones, hydrazine hydrochloride, and alkynes. ResearchGate. [Link]
-
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
-
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]
-
24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. Arkivoc. [Link]
-
Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]
-
1 H and 13 C NMR correlations between the calculated and experimental data. [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
1-phenyl-1H-pyrazol-3-amine. PubChem. [Link]
-
19Flourine NMR. [Link]
Sources
- 1. PubChemLite - 1-(3,3,3-trifluoropropyl)-1h-pyrazol-3-amine (C6H8F3N3) [pubchemlite.lcsb.uni.lu]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. WO2017013404A1 - Process for the preparation of 3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 4. US5187297A - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
